molecular formula C13H11N3O3 B1203506 Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate CAS No. 40519-93-5

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B1203506
CAS No.: 40519-93-5
M. Wt: 257.24 g/mol
InChI Key: DNWMITUKTNMJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated .

Properties

IUPAC Name

ethyl 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-12(18)8-7-14-13-15-9-5-3-4-6-10(9)16(13)11(8)17/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWMITUKTNMJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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